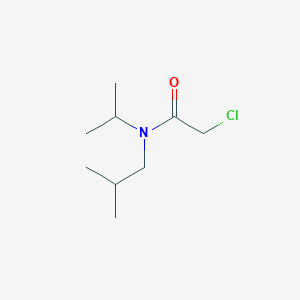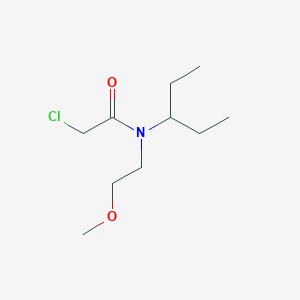![molecular formula C8H8N2O2 B1427679 5-Methoxypyrrolo[3,2-b]pyridin-1-ol CAS No. 1381944-65-5](/img/structure/B1427679.png)
5-Methoxypyrrolo[3,2-b]pyridin-1-ol
Overview
Description
5-Methoxypyrrolo[3,2-b]pyridin-1-ol is a chemical compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 . It is a versatile material with diverse applications in scientific research. It exhibits intriguing properties that can be harnessed for drug discovery, material synthesis, and biological studies.
Molecular Structure Analysis
The InChI code for 5-Methoxypyrrolo[3,2-b]pyridin-1-ol is1S/C8H8N2O2/c1-12-8-3-2-7-6 (9-8)4-5-10 (7)11/h2-5,11H,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
5-Methoxypyrrolo[3,2-b]pyridin-1-ol has a molecular weight of 164.16 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Synthesis of Natural Alkaloids and Pharmaceuticals
The utility of "5-Methoxypyrrolo[3,2-b]pyridin-1-ol" derivatives in the synthesis of complex natural products and pharmaceuticals is significant. For example, a study demonstrated the application of palladium-mediated functionalization for the total synthesis of Variolin B and Deoxyvariolin B, natural alkaloids with potential anticancer properties. This approach underscores the versatility of pyrrolopyridine derivatives in constructing pharmacologically relevant molecules (A. Baeza et al., 2010).
Development of Novel Heterocyclic Compounds
Research into the synthesis of novel heterocyclic compounds, which are crucial in the development of new drugs, has benefited from derivatives of "5-Methoxypyrrolo[3,2-b]pyridin-1-ol." For instance, the creation of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives from tosylhydrazones of 2-allylamino-5-methoxypyrrole-3-carbaldehydes highlights the compound's role in generating new chemical entities with potential biological activities (H. A. A. El-Nabi, 2004).
Molecular Electronics and Material Science
The synthesis and characterization of novel compounds like HMBPP, derived from "5-Methoxypyrrolo[3,2-b]pyridin-1-ol," have implications for material science, particularly in the context of molecular electronics and photonics. Such compounds are explored for their nonlinear optical (NLO) properties, quantum studies, and thermodynamic stability, contributing to the advancement in the design of new materials for electronic applications (S. A. Halim & M. Ibrahim, 2022).
Biocatalysis and Green Chemistry
The catalytic transformation of pyridine derivatives, including "5-Methoxypyrrolo[3,2-b]pyridin-1-ol," using biocatalysts represents an eco-friendly approach to chemical synthesis. For instance, the use of whole cells of Burkholderia sp. MAK1 for the regioselective oxyfunctionalization of pyridine derivatives underscores the potential of biocatalysis in the synthesis of complex organic molecules, contributing to the principles of green chemistry (J. Stankevičiūtė et al., 2016).
Corrosion Inhibition
Derivatives of "5-Methoxypyrrolo[3,2-b]pyridin-1-ol" have been investigated for their corrosion inhibition properties, demonstrating the chemical's applicability beyond pharmaceuticals and into industrial applications. This includes the development of novel corrosion inhibitors for metals, showcasing the compound's versatility and potential in addressing practical industrial challenges (P. Dohare et al., 2018).
Safety and Hazards
properties
IUPAC Name |
1-hydroxy-5-methoxypyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-8-3-2-7-6(9-8)4-5-10(7)11/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRVVWDKMHNZTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)N(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743055 | |
| Record name | 5-Methoxy-1H-pyrrolo[3,2-b]pyridin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxypyrrolo[3,2-b]pyridin-1-ol | |
CAS RN |
1381944-65-5 | |
| Record name | 5-Methoxy-1H-pyrrolo[3,2-b]pyridin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropan-2-amine](/img/structure/B1427597.png)


![[2-(Oxolan-3-ylmethoxy)phenyl]boronic acid](/img/structure/B1427602.png)


![1-[Methyl(piperidin-4-yl)amino]propan-2-ol](/img/structure/B1427609.png)
![1-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1427610.png)





